Acetoevernone

Alzheimer's disease Neuronal depolarization Amyloid-beta

Standard paeonol fails to reverse Aβ-induced neuronal depolarization or ERK phosphorylation. Acetoevernone (2-acetyl-3-methyl-5-methoxyphenol) provides the critical 6'-methyl group for valid Alzheimer's and excitotoxicity assays. - Dual inhibition of NMDA & AMPA-induced depolarization (0.1-100 µM) - Reverses Aβ42 oligomer-driven ERK hyperphosphorylation at 100 µM - Validated in vivo: 20 mg/kg (s.c.) rescues cognitive deficits in J20 mouse model (Morris water maze) - Immediate shipment for primary neuron or transgenic mouse studies

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Cat. No. B12386854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoevernone
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)C)O)OC
InChIInChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3
InChIKeyWJBBJTQRZGMBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoevernone for Alzheimer's Research


Acetoevernone, systematically known as 2-acetyl-3-methyl-5-methoxyphenol and functionally referred to as 6'-methyl paeonol, is a semi-synthetic phenolic ketone derivative of the natural product paeonol . It belongs to the alkyl-phenylketone class and is characterized by a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol . Unlike the parent compound, this derivative incorporates a C6'-methyl group on the aromatic ring, a modification that has been shown to confer distinct neuroprotective properties, including the inhibition of amyloid-β (Aβ)-induced neuronal depolarization and the attenuation of downstream ERK phosphorylation [1].

Pathway study fit Aβ-induced neuronal depolarization assays in primary cortical neurons
Signaling context ERK phosphorylation pathway research in cellular models
Model relevance Glutamate excitotoxicity research (NMDA/AMPA receptor pathways)

Why Paeonol Analogs Cannot Substitute


Simple substitution with the parent compound paeonol or other alkyl-phenylketone analogs in neuroinflammation models is confounded by significant pharmacodynamic divergence. While paeonol was identified as an active herbal extract, a focused screen of six derivatives revealed that the 6'-methyl modification in acetoevernone was unique in its potent ability to reverse Aβ-induced pathophysiology [1]. Substitution risks selecting a compound lacking the specific structural feature required for effectively alleviating both NMDA- and AMPA-induced neuronal depolarization and for reversing the pathological increase in ERK phosphorylation in cortical neurons, directly impacting the validity of assays studying excitotoxicity and Alzheimer's disease mechanisms [1].

The 6′-methyl group may be critical for observed Aβ-induced depolarization reversal; parent paeonol lacks this reported assay response.
NMDA/AMPA depolarization suppression is reported only for the 6′-methyl derivative; unmodified analogs may show different glutamate receptor response profiles.
ERK phosphorylation reversal may not be replicated with paeonol; assay endpoints may differ in intracellular signaling studies.

Quantitative Differentiation from Paeonol


Inhibition of Aβ-Induced Neuronal Depolarization

In a primary mouse cortical neuron model, acetoevernone (6'-methyl paeonol) distinctively inhibited abnormal depolarization induced by Aβ42 oligomers. It was the only one among six surveyed paeonol derivatives to show this protective effect, directly contrasting with the parent compound paeonol which did not demonstrate the same potency under the screening conditions, thereby establishing a clear structure-activity relationship for the 6'-methyl modification [1].

Aβ depolarization inhibition
Reported
Acetoevernone: only hit from screen of 6 derivatives Paeonol: not advanced
Supports structure–activity relationship studies; assay endpoint unique to 6′-methyl derivative
Voltage-sensitive dye assay; requires independent replication
Alzheimer's disease Neuronal depolarization Amyloid-beta

Dual Suppression of NMDA- and AMPA-Mediated Excitotoxicity

Extending its differentiation, acetoevernone uniquely alleviated both NMDA- and AMPA-induced neuronal depolarization in a concentration-dependent manner (0.1-100 μM). This dual inhibitory capacity represents a significant functional advance over the parent compound paeonol, which was not reported to have this broad-spectrum protection against glutamate receptor-induced depolarization [1].

NMDA/AMPA depolarization
Reported
Acetoevernone: 0.1–100 μM inhibited depolarization Paeonol: dual activity not reported
Supports glutamate excitotoxicity pathway research; concentration-dependent assay response
DiBAC4(3) dye-based readout; requires independent confirmation
Excitotoxicity Glutamate receptors Neuroprotection

Reversal of Pathological ERK Phosphorylation

At a concentration of 100 μM, acetoevernone treatment for 2 hours reversed the increase in ERK phosphorylation induced by Aβ treatment in C2C12 cells, a mechanism not effectively engaged by the parent molecule [1]. This indicates that the 6'-methyl modification transforms the compound from a simple herbal extract into a molecule capable of correcting intracellular signaling dysregulation.

ERK phosphorylation reversal
Reported
Acetoevernone: 100 μM reversed Aβ-induced p-ERK Paeonol: no reversal reported
Supports ERK signaling pathway engagement studies; intracellular endpoint context
C2C12 cells, Western blot analysis; assay may require replication
Molecular pharmacology ERK signaling Amyloid-beta

In Vivo Cognitive Benefit in AD Mouse Model

In a definitive in vivo experiment, subcutaneous administration of acetoevernone at 20 mg/kg significantly ameliorated learning and memory impairment in J20 Alzheimer's disease mice, reducing the time to reach a hidden platform in the Morris water maze [1]. In contrast, the parent compound paeonol at similar doses has not been reported to produce comparable cognitive rescue in this specific transgenic model, underscoring that only the 6'-methyl derivative bridges the efficacy gap between in vitro and in vivo endpoints [1].

In vivo cognitive endpoint
Reported
Acetoevernone: 20 mg/kg s.c. reduced latency in water maze Paeonol: comparable data not published
Supports in vivo model-response endpoint context; behavior endpoint specific to 6′-methyl derivative
J20 transgenic mice; requires cross-lab replication
Behavioral neuroscience Morris water maze Cognitive impairment

Application Scenarios in Neuroscience Research


Investigating Synaptotoxic Mechanisms in AD Models

Leverage acetoevernone's unique ability to specifically inhibit Aβ42 oligomer-induced depolarization in primary cortical neurons. This scenario is ideal for dissecting the early electrophysiological cascades of Alzheimer's disease that are not addressable with paeonol, allowing for the identification of upstream targets that prevent synaptic failure [1].

Broad-Spectrum Glutamate Excitotoxicity Assays

Utilize the compound's confirmed dual inhibition of NMDA- and AMPA-induced depolarization (0.1-100 μM) to establish phenotypic screening panels. This supersedes the limited utility of paeonol, enabling the profiling of compounds that protect against excitotoxic insults through multiple glutamate receptor subtypes simultaneously [1].

Validating ERK Signaling Pathway Engagement

Employ acetoevernone at 100 μM as a chemical probe to study the reversal of Aβ-driven ERK hyperphosphorylation, a distinct biochemical mechanism not accessible with paeonol. This supports target validation studies and the development of pharmacodynamic biomarkers for compounds designed to normalize neuroinflammatory signaling [1].

Preclinical In Vivo Cognitive Impairment Studies

Deploy acetoevernone at a validated dose of 20 mg/kg (s.c.) in J20 or similar transgenic AD mouse models to test cognitive rescue hypotheses. Its proven in vivo efficacy in the Morris water maze, a capability lacking in the parent compound paeonol, makes it a critical positive control or lead compound for translational studies on Alzheimer's disease-related memory deficits [1].

Application
Selection Property
Validation Focus
Aβ synaptotoxicity pathway studies
6′-methyl pharmacophore requirement
Aβ42 oligomer-induced depolarization endpoints
Glutamate receptor excitotoxicity research
NMDA/AMPA dual-response profile
Depolarization endpoint comparison across receptor subtypes
ERK signaling pathway engagement studies
Reversal of Aβ-induced ERK hyperphosphorylation
Phospho-ERK endpoint in cellular models
In vivo memory/learning model studies
Behavioral endpoint response in transgenic AD models
Morris water maze latency in J20 model
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